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Compound of Interest

Compound Name: Carprazidil

Cat. No.: B1221686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of

Cariprazine, an atypical antipsychotic agent. The information presented herein is intended for

researchers, scientists, and professionals involved in drug development and is based on

preclinical and clinical study data. This document details the absorption, distribution,

metabolism, and excretion of Cariprazine and its major active metabolites, along with the

experimental methodologies employed in these characterizations.

Introduction
Cariprazine is a dopamine D3-preferring D3/D2 receptor partial agonist.[1][2][3] It also acts as

a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2B receptors.[4][5]

The drug is extensively metabolized into two major active metabolites: desmethyl-cariprazine

(DCAR) and didesmethyl-cariprazine (DDCAR). These metabolites are pharmacologically

equipotent to the parent drug and contribute significantly to its overall therapeutic effect.

Summary of Pharmacokinetic Parameters
The pharmacokinetic properties of Cariprazine and its active metabolites have been

characterized in both human and animal studies. A summary of key quantitative data is

presented in the tables below.
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Table 1: Human Pharmacokinetic Parameters of
Cariprazine and its Metabolites

Parameter Cariprazine
Desmethyl-
cariprazine
(DCAR)

Didesmethyl-
cariprazine
(DDCAR)

Total Active
Moieties

Time to Steady

State
1-2 weeks 1-2 weeks 4 weeks 3 weeks

Terminal Half-life

(t½)
31.6 - 68.4 hours 29.7 - 37.5 hours 314 - 446 hours

~1 week

(effective)

Time to Peak

Plasma

Concentration

(Tmax)

~3-6 hours 6.5 hours 18.1 hours Not Reported

Plasma Protein

Binding
91-97% 91-97% 91-97% Not Reported

Table 2: Preclinical (Rat) Pharmacokinetic Parameters of
Cariprazine and DDCAR

Parameter Cariprazine (1 mg/kg p.o.)
Didesmethyl-cariprazine
(DDCAR) (0.9 mg/kg p.o.)

Cmax (ng/mL) Data not available Data not available

Tmax (h) Data not available Data not available

AUC (ng·h/mL) Data not available Data not available

t½ (h) Data not available Data not available

Experimental Protocols
The pharmacokinetic characterization of Cariprazine and its metabolites involved a range of in

vitro and in vivo studies. The methodologies for key experiments are detailed below.
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Animal Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of Cariprazine and its metabolites in

animal models.

Subjects: Male Hannover Wistar rats and male NMRI mice.

Administration:

Oral (p.o.): Cariprazine was administered at a dose of 1 mg/kg. Formulations included

0.1% acetic acid in deionized water and 5% Tween 80 in deionized water.

Intravenous (i.v.): Cariprazine was administered at a dose of 1 mg/kg. The formulation was

0.1% acetic acid/5.5% glucose in deionized water.

DDCAR Administration: Didesmethyl-cariprazine (DDCAR) was administered orally at 0.9

mg/kg (equimolar to cariprazine) in 5% Tween 80/d.w. and intravenously at 1 mg/kg in 1%

lactic acid/0.9% NaCl.

Sample Collection: Blood samples were collected at various time points post-administration.

Analysis: Plasma concentrations of Cariprazine and its metabolites were determined using

liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Data Analysis: Pharmacokinetic parameters were calculated from the concentration-time

data using a model-independent approach with Kinetica software.

Human Pharmacokinetic Studies
Objective: To evaluate the concentration-time profiles and key pharmacokinetic parameters

of Cariprazine and its major active metabolites in humans.

Study Design: Population pharmacokinetic analysis was performed using data from three

phase 1 and ten phase 2/3 studies in adult patients with schizophrenia or bipolar mania.

Dosing: Cariprazine was administered orally once daily at doses ranging from 0.5 to 21

mg/day.
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Sample Collection: Blood samples were collected to measure plasma levels of Cariprazine,

DCAR, and DDCAR. Sampling schemes included both full profiles and sparse sampling.

Modeling: Nonlinear mixed-effects pharmacokinetic modeling was performed using the

NONMEM software package.

Cariprazine pharmacokinetics were described by a three-compartment model with zero-

order input to a depot compartment, followed by first-order absorption and elimination.

DCAR and DDCAR pharmacokinetics were described by two-compartment models with

linear elimination.

Pharmacokinetic Profile
Absorption
Following oral administration, Cariprazine is slowly absorbed, with peak plasma concentrations

occurring approximately 3 to 6 hours after a single dose. The administration of a single 1.5 mg

dose with a high-fat meal did not significantly affect the Cmax and AUC of Cariprazine or its

desmethyl metabolite (DCAR).

Distribution
Cariprazine and its major active metabolites are highly bound to plasma proteins, with a

binding rate of 91% to 97%. In rats, following acute administration, DDCAR was detected in the

brain, but at much lower levels than the parent compound.

Metabolism
Cariprazine is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4)

enzyme and to a lesser extent by CYP2D6. The metabolism involves demethylation to form two

major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine

(DDCAR). DCAR is further metabolized to DDCAR by the same enzymes. DDCAR is then

metabolized by CYP3A4 to a hydroxylated metabolite.

Excretion
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The elimination of Cariprazine is slow. Approximately 21% of a daily dose was recovered in the

urine, with about 1.2% being excreted as the unchanged parent drug.
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Caption: Cariprazine and its metabolites' activity at dopamine and serotonin receptors.

Experimental Workflow
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Caption: A generalized workflow for conducting pharmacokinetic studies.
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Metabolic Pathway of Cariprazine
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Caption: The metabolic conversion of Cariprazine to its major metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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